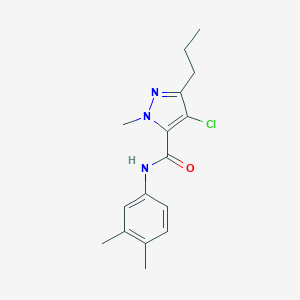![molecular formula C17H13Cl3N4O2S B287711 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone vary depending on the specific application. Some of the most notable effects include:
1. Inhibition of cell growth and induction of apoptosis in cancer cells.
2. Inhibition of amyloid-beta peptide aggregation in Alzheimer's disease.
3. Reduction of blood pressure and improvement of cardiac function in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments include its high potency and specificity. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone. Some of the most promising directions include:
1. Development of more efficient and cost-effective synthesis methods.
2. Further investigation into the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation into the potential use of the compound in the treatment of other diseases.
Conclusion:
In conclusion, 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has significant potential in various areas of scientific research. Its high potency and specificity make it an attractive candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a complex process that involves several steps. The most common method involves the reaction of 6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 4,5-dichloropyridazin-3(2H)-one in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to yield the desired product.
Scientific Research Applications
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Cancer Research: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
3. Cardiovascular Diseases: 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential in the treatment of cardiovascular diseases. It has been found to reduce blood pressure and improve cardiac function.
properties
Product Name |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
Molecular Formula |
C17H13Cl3N4O2S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-8-4-10(5-9(2)14(8)19)26-13-6-12(22-17(23-13)27-3)24-16(25)15(20)11(18)7-21-24/h4-7H,1-3H3 |
InChI Key |
HXXMYRKOTIWNBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)